![molecular formula C18H21FN4O2 B2632261 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide CAS No. 2034470-45-4](/img/structure/B2632261.png)
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide
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Description
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide, also known as FMPD or ML352, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPD is a benzamide derivative that has been synthesized and tested for its ability to target specific receptors and enzymes in the body.
Scientific Research Applications
Metabolic Pathway Analysis
A study by Umehara et al. (2009) explored the human metabolites of a novel inhibitor of the "funny" If current channel (If channel), which is expressed in the sinus node of the heart. This research is crucial for understanding the metabolism and excretion of pharmaceutical compounds, including their interaction with renal and hepatic uptake transporters (Umehara et al., 2009).
Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies on piperidine derivatives, including a compound with a similar structure, to predict their effectiveness in inhibiting the corrosion of iron. This research contributes to the development of better corrosion inhibitors for industrial applications (Kaya et al., 2016).
Antipsychotic Potential
Raviña et al. (2000) synthesized and evaluated a series of novel conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors. These compounds, which include structural elements related to “N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide,” were investigated as potential antipsychotic agents, showing the therapeutic possibilities of such compounds in treating psychiatric disorders (Raviña et al., 2000).
Crystal and Molecular Structure Analysis
Richter et al. (2023) reported on the crystal and molecular structures of a compound obtained as a side product during the synthesis of an antitubercular agent. This study is significant for understanding the structural aspects of similar benzamide derivatives and their implications for drug design (Richter et al., 2023).
Dopamine D(4) Receptor Ligands
Perrone et al. (2000) focused on the synthesis and evaluation of benzamide derivatives as selective dopamine D(4) receptor ligands. Their work underlines the potential of such compounds in developing targeted therapies for neurological conditions (Perrone et al., 2000).
properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-25-16-5-3-2-4-15(16)17(24)20-10-13-6-8-23(9-7-13)18-21-11-14(19)12-22-18/h2-5,11-13H,6-10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQOYIWCOWSXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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